3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE is an organic compound with the molecular formula C22H20N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 3-methylbenzoic acid with 3-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE
- 3-methyl-N-{3-[(3-nitrobenzoyl)amino]phenyl}benzamide
- 3-methyl-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it unique compared to other similar benzamides .
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-3-8-17(12-15)21(25)23-19-10-5-11-20(14-19)24-22(26)18-9-4-7-16(2)13-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GONFYUVPWPOVIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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